2-Methoxy-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C3H7O3P. It is a cyclic phosphate ester, characterized by a five-membered ring structure containing phosphorus, oxygen, and carbon atoms. This compound is known for its unique reactivity and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1,3,2-dioxaphospholane can be synthesized through the reaction of methanol with 2-chloro-1,3,2-dioxaphospholane-2-oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholanes
Scientific Research Applications
2-Methoxy-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3,2-dioxaphospholane involves its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in its role as a reagent in organic synthesis and in biological systems .
Comparison with Similar Compounds
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-4-methyl-1,3,2-dioxaphospholane
- 2-Ethoxy-1,3,2-dioxaphospholane
Comparison: this compound is unique due to its specific reactivity and stability. Compared to its analogs, it offers distinct advantages in terms of ease of synthesis and versatility in chemical reactions. Its methoxy group provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
3741-36-4 |
---|---|
Molecular Formula |
C3H7O3P |
Molecular Weight |
122.06 g/mol |
IUPAC Name |
2-methoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H7O3P/c1-4-7-5-2-3-6-7/h2-3H2,1H3 |
InChI Key |
FBOPSFFWGHLLTB-UHFFFAOYSA-N |
Canonical SMILES |
COP1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.